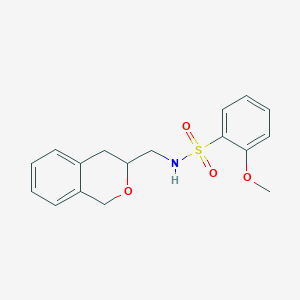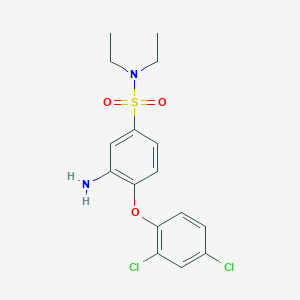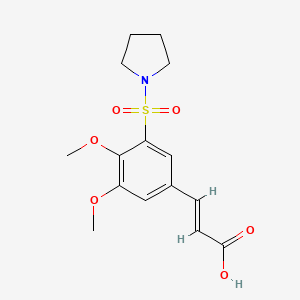
(E)-3-(3,4-dimethoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3,4-dimethoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid, also known as DAPAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Aplicaciones Científicas De Investigación
Solar Energy Conversion
One of the notable applications of compounds related to (E)-3-(3,4-dimethoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid is in the field of solar energy conversion. Organic dyes containing similar structures have been investigated as sensitizers for dye-sensitized solar cells. These dyes, featuring donor−π−acceptor (D−π−A) configurations, have demonstrated varying degrees of solar-to-electrical energy conversion efficiencies. The efficiency is significantly influenced by the structure of the π-conjugated unit in the dye. For example, dyes with a phenyl ring and a thiophene unit have shown conversion efficiencies of 2.3% under specific conditions, highlighting the potential of such structures in photovoltaic applications (Qin et al., 2007).
Crystal Structure Analysis
Another area of research is the crystal structure analysis of polymeric structures based on derivatives of (E)-3-(3,4-dimethoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid. Studies have been conducted on two-dimensional polymeric structures synthesized under solvothermal conditions, demonstrating the formation of helical chains connected to metal centers. This research provides insights into the molecular arrangements and potential applications of these compounds in materials science (Zhao et al., 2016).
Molecular Engineering for Solar Cell Applications
Further, molecular engineering of organic sensitizers related to (E)-3-(3,4-dimethoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid for solar cell applications has been explored. Novel organic sensitizers comprising donor, electron-conducting, and anchoring groups have been designed to achieve high incident photon-to-current conversion efficiency. These sensitizers demonstrate significant photovoltaic performance when anchored onto TiO2 films, suggesting their utility in enhancing solar cell efficiency (Kim et al., 2006).
Synthesis and Structural Analysis
Research also extends to the synthesis and structural analysis of isomers of compounds with similar structures, providing detailed insights into their physical and chemical properties. Such studies are crucial for understanding the mechanisms underlying their reactivity and potential applications in various fields, including materials science and organic electronics (Chenna et al., 2008).
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxy-5-pyrrolidin-1-ylsulfonylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6S/c1-21-12-9-11(5-6-14(17)18)10-13(15(12)22-2)23(19,20)16-7-3-4-8-16/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKRLJVWBZPTRA-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

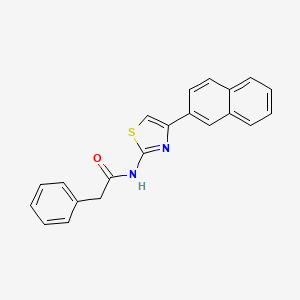
![N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2984921.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2984924.png)
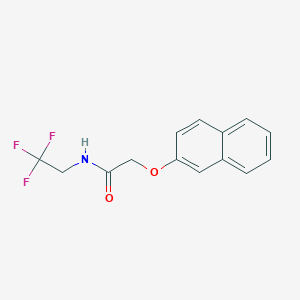
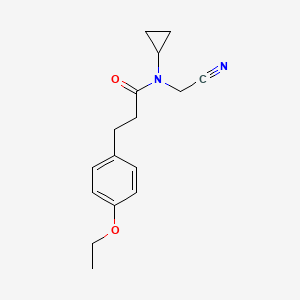


![3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2984929.png)
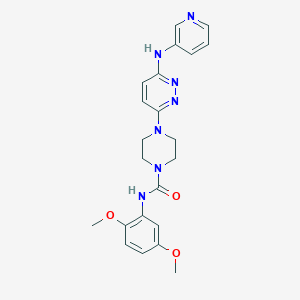

![2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2984935.png)
